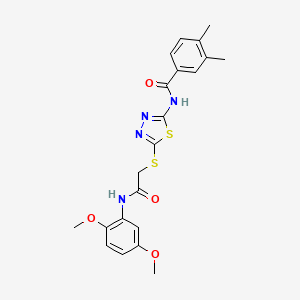![molecular formula C24H30ClF3N4O3S B2619790 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine CAS No. 2097937-97-6](/img/structure/B2619790.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a chloropyridine moiety, and a piperazine ring, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine typically involves multiple steps. One common approach includes:
Esterification: Starting with nicotinic acid, esterification is performed to yield an intermediate compound.
Oxidation: The intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The final compound is obtained by reacting the intermediate with sodium (Na) and ammonium chloride (NH4Cl) in an ethanol (EtOH) solution.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like TMSCN for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of bacterial enzymes, such as phosphopantetheinyl transferase (PPTase), which is crucial for bacterial cell viability and virulence.
Biochemistry: The compound’s interactions with various enzymes and proteins are of interest for understanding its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine involves inhibition of bacterial phosphopantetheinyl transferase (PPTase). This enzyme catalyzes a post-translational modification essential for bacterial cell viability. By inhibiting PPTase, the compound disrupts bacterial metabolism and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267): This compound also inhibits bacterial PPTase and has similar antibacterial properties.
Fluopicolide: Another compound with a trifluoromethyl group, used as a fungicide in agriculture.
Uniqueness
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit PPTase without affecting human orthologues makes it a promising candidate for antibacterial drug development .
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethylsulfonyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClF3N4O3S/c1-18-17-30(11-12-32(18)23-22(25)15-19(16-29-23)24(26,27)28)20-7-9-31(10-8-20)36(33,34)14-13-35-21-5-3-2-4-6-21/h2-6,15-16,18,20H,7-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPARINTRJQQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClF3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2619713.png)
![1-(prop-2-yn-1-yl)-N-[2-(propylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2619716.png)

![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2619718.png)
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2619719.png)






